2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
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Overview
Description
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is an organic compound that features a phenol group linked to a 1,2,4-oxadiazole ring through a methoxy bridge
Scientific Research Applications
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol has several scientific research applications:
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for a wide range of applications, including pharmaceuticals and energetic materials .
Mechanism of Action
Target of Action
Oxadiazole derivatives, which include 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and antimycobacterial properties. This suggests that these compounds may interact with a variety of molecular targets.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Given the broad spectrum of biological activities associated with oxadiazole derivatives , it is likely that this compound could affect multiple pathways and have downstream effects on a variety of cellular processes.
Result of Action
Given the broad spectrum of biological activities associated with oxadiazole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the oxadiazole compound and the biomolecule it interacts with .
Cellular Effects
Oxadiazole derivatives have been shown to exhibit significant anticancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Molecular Mechanism
Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazoles have been synthesized and characterized by various spectral techniques . The stability, degradation, and long-term effects on cellular function of these compounds have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Oxadiazoles have been found to exhibit significant anticancer activity when evaluated against human cancer cell lines .
Metabolic Pathways
Oxadiazoles have been found to interact with various enzymes or cofactors .
Transport and Distribution
Oxadiazoles have been found to interact with various transporters or binding proteins .
Subcellular Localization
Oxadiazoles have been found to interact with various targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol typically involves the reaction of 3-methyl-1,2,4-oxadiazole with a phenol derivative. One common method includes the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring with moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis of such compounds, focusing on minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated phenol derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 5-(((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is unique due to its specific structural features, such as the methoxy bridge linking the phenol and oxadiazole rings
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-5-3-2-4-8(9)13/h2-5,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUVELEDNQNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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